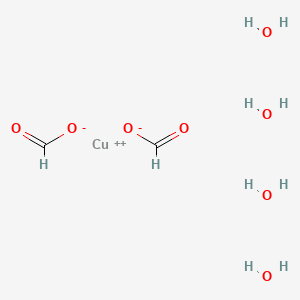
Copper(II) formate tetrahydrate
Übersicht
Beschreibung
Copper(II) formate tetrahydrate, also known as cupric formate tetrahydrate, is a coordination compound of copper and formate. It is a white crystalline solid that has a wide range of applications in scientific research and industrial processes. It has been used in the synthesis of various organic and inorganic compounds, as well as in the preparation of catalysts, dyes, and pigments. Additionally, copper(II) formate tetrahydrate has been studied for its biochemical and physiological effects on cells. In
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Copper(II) Formate Tetrahydrate
Crystal Structure Analysis :Copper(II) formate tetrahydrate (CFTH) has been extensively studied for its unique crystal structure. Thermal dehydration of CFTH leads to a modification of the anhydrous salt, indicating a topotactic process where the dehydration alters the mode of stacking while keeping two-dimensional elements of the structure unaltered (Günter, 1980). Furthermore, the hydrogen positions in CFTH's crystal structure have been determined, revealing similarities to the disorder observed in ice and offering insights into the antiferroelectric phase transition of the compound (Okada et al., 1966).
Infrared and Raman Spectroscopy :CFTH has been a subject of interest in vibrational spectroscopy. Studies have examined the infrared and Raman spectra of CFTH, contributing to the understanding of its in-plane vibrations and providing insights into the Cu-O stretching force constant (Kuroda & Kubo, 1967). Additionally, the vibrational spectra of different forms of copper formate, including hydrated and anhydrous forms, have been recorded, aiding in distinguishing different structural configurations based on C=O stretching modes (Carter, 1991).
Magnetic Properties and Spin-Wave Characterization :CFTH is recognized as a model square S=1/2 Heisenberg antiferromagnet. The dispersion of spin-waves in CFTH has been mapped, providing valuable data for understanding quantum fluctuations and in-plane exchange constants in this material (Clarke et al., 1999). Moreover, studies on the magnetic properties of various copper formates, including CFTH, have contributed to the understanding of metal-metal interactions and the magnetic behavior of different complex structures (Lewis & Thompson, 1963).
High-Temperature Applications and Material Science :CFTH has applications in material science, particularly in high-temperature settings. A study demonstrated the use of copper(II) formate in die-attach bonding for high-temperature applications, utilizing its thermal decomposition to form copper nanoparticles for semiconductor dies bonding (Bhogaraju et al., 2020). Additionally, the solvothermal treatment of copper in the presence of sodium formate has been explored for developing surface passivation technologies, offering high oxidation resistance and maintaining the physical properties of copper (Peng et al., 2020).
- providing insights into its antiferroelectric-paraelectric transition temperatures and entropy changes. This research aids in understanding the heat capacity anomalies and the structure of hydrogen bond networks in substances like CFTH (Matsuo et al., 1976).
Two-Dimensional Weak Ferromagnetism and Antiferromagnetism Studies :CFTH is also significant in the study of weak ferromagnetism and antiferromagnetism in two-dimensional systems. Research has been conducted on the magnetic phase diagram of CFTH in applied fields, offering insights into the antiferromagnetic state and weak parasitic ferromagnetism arising from antisymmetric exchange interactions (Dupas & Renard, 1974). This contributes to a deeper understanding of magnetic ordering and spin interactions in layered compounds.
Synthesis Methods and Comparative Analysis of Magnetic Properties :Novel methods for the synthesis of various types of copper(II) formates, including CFTH, have been explored, along with their thermal, spectral, and magnetic properties. These studies provide a comprehensive understanding of the structural, spectral, and magnetic behavior of copper(II) formate in different forms, enhancing knowledge about its applications in various fields (Krasilnikov et al., 2020).
Neutron Scattering Studies and Phase Transitions :Neutron scattering studies of CFTH have been instrumental in understanding short-range order and phase transitions in this compound. Research focusing on positional correlations between hydrogen atoms in CFTH has shed light on intralayer polarization fluctuations and the development of long-ranged polarization in the ordered phase, offering valuable information for the study of two-dimensional ferroelectric materials (Youngblood & Axe, 1978).
Eigenschaften
IUPAC Name |
copper;diformate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O2.Cu.4H2O/c2*2-1-3;;;;;/h2*1H,(H,2,3);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWWRSSSOYIMS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].C(=O)[O-].O.O.O.O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10CuO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207672 | |
| Record name | Cupric formate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper(II) formate tetrahydrate | |
CAS RN |
5893-61-8 | |
| Record name | Cupric formate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005893618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cupric formate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC FORMATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7RA28204J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

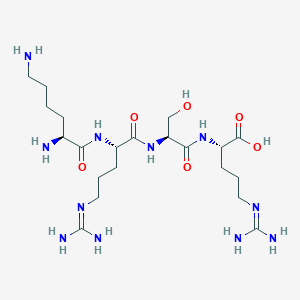
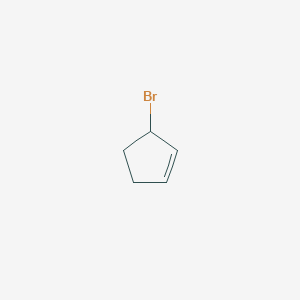
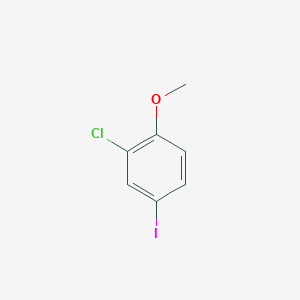

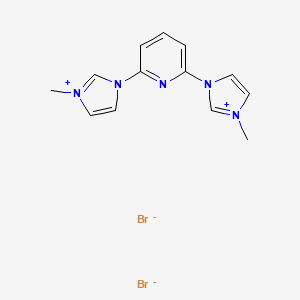
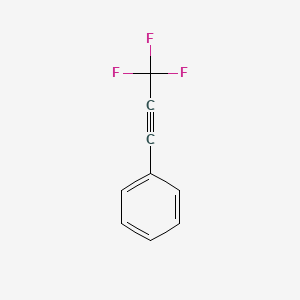
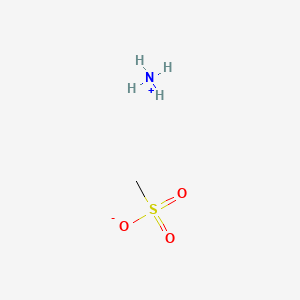
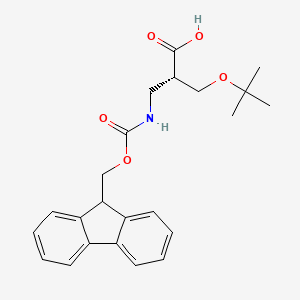
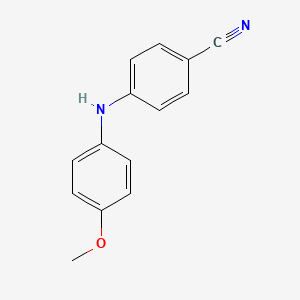
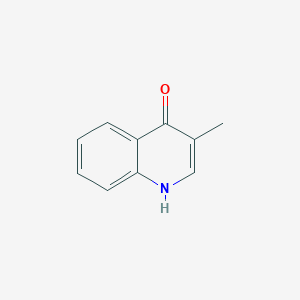
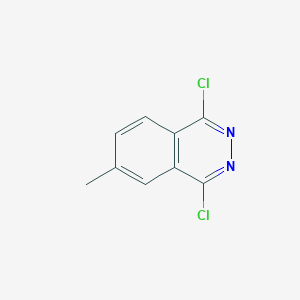
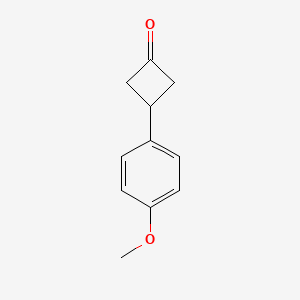
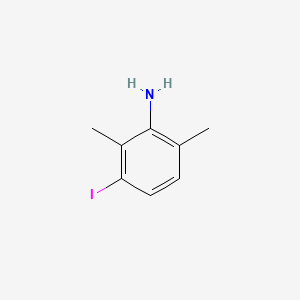
![2',3',5',6'-Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B1599852.png)